molecular formula C5H11NO2 B2755638 3-(Methoxymethyl)oxetan-3-amine CAS No. 1554588-68-9

3-(Methoxymethyl)oxetan-3-amine

Cat. No.: B2755638
CAS No.: 1554588-68-9
M. Wt: 117.148
InChI Key: GPMFEBXBYZKKAS-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)oxetan-3-amine is an organic compound with the molecular formula C5H11NO2. It features an oxetane ring, which is a four-membered cyclic ether, substituted with a methoxymethyl group and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)oxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an alcohol and an amine group. The reaction conditions often require the use of a base to deprotonate the alcohol, facilitating the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methoxymethyl)oxetan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)oxetan-3-amine is unique due to the presence of both the methoxymethyl and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Biological Activity

3-(Methoxymethyl)oxetan-3-amine is an oxetane derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Chemical Formula: C₇H₉NO₂
  • Molecular Weight: 141.15 g/mol
  • CAS Number: 1554588-68-9

The oxetane ring structure contributes to its unique properties, including high polarity and potential for various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction:
    • The compound may inhibit specific enzymes through binding interactions, potentially affecting metabolic pathways. Oxetanes have been shown to interact with human microsomal epoxide hydrolase, which could influence drug metabolism and clearance rates .
  • Cellular Effects:
    • Preliminary studies suggest that derivatives of oxetanes can induce cytotoxicity in cancer cell lines, potentially through mechanisms such as tubulin inhibition and cell cycle arrest .

Anticancer Activity

Research indicates that oxetane derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against human ovarian and breast cancer cells, suggesting potential as anticancer agents .

CompoundCell LineIC50 (μM)Mechanism
This compoundA2780 (Ovarian)TBDTubulin inhibition
This compoundMCF-7 (Breast)TBDCell cycle arrest

Enzyme Inhibition

The compound's ability to inhibit specific enzymes could also render it useful in treating diseases where enzyme overactivity is a concern. For example, the interaction with microsomal epoxide hydrolase could provide a pathway for reducing toxic metabolites in polypharmacy scenarios .

Case Studies and Research Findings

  • Synthesis and Evaluation:
    • A study focused on synthesizing various oxetane derivatives, including this compound, evaluated their cytotoxic activity against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth through mechanisms involving tubulin polymerization inhibition .
  • Structure-Activity Relationship (SAR):
    • Research has been conducted to explore the SAR of oxetanes in drug discovery. The introduction of methoxymethyl groups has been shown to enhance solubility and reduce lipophilicity, improving the pharmacokinetic profile of the compounds .

Properties

IUPAC Name

3-(methoxymethyl)oxetan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-7-2-5(6)3-8-4-5/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMFEBXBYZKKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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